PYLa/PGLa precursor
Description
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
GMASKAGAIAGKIAKVALKAL |
Origin of Product |
United States |
Molecular Genetics and Gene Expression of Pyla/pgla Precursor
Gene Identification and Cloning from cDNA Libraries
The journey to understanding the PYLa/PGLa precursor began with its identification and cloning from cDNA libraries derived from the skin of the African clawed frog, Xenopus laevis. nih.govnih.gov Researchers, in their quest to uncover the precursors of various biologically active peptides secreted from amphibian skin, successfully isolated and sequenced parts of cloned mRNAs that encode for this novel peptide precursor. nih.govnih.gov This process involved the creation of a cDNA library from the mRNA extracted from the frog's skin, a tissue rich in the production of these defense peptides. nih.gov
The cloned cDNAs revealed sequences that, when translated, predicted a polypeptide structure containing the blueprint for the peptide later designated as PYLa. nih.gov This pioneering work laid the foundation for a deeper understanding of the genetic basis of this important class of antimicrobial peptides.
Transcriptional Regulation and Expression Profiles in Secretory Tissues
The expression of the this compound gene is highly specialized, being predominantly active in the secretory tissues of the amphibian skin. nih.gov The skin of amphibians like Xenopus laevis contains granular glands responsible for synthesizing and secreting a cocktail of peptides as a defense mechanism. researchgate.net Transcriptional regulation ensures that the gene is expressed in these specific tissues where the final peptide products are needed.
While the precise molecular mechanisms governing the transcriptional control of the this compound gene are still being unraveled, it is understood that the promoter regions of genes encoding antimicrobial peptides in amphibians often contain recognition sites for nuclear factors. researchgate.net This suggests a complex regulatory network that responds to various internal and external stimuli, ensuring the timely production of these defense molecules. The expression profile is thus tightly linked to the physiological state of the animal and its need to fend off pathogens.
Bioinformatic Prediction of Precursor Polypeptide Sequences
Bioinformatic analysis of the cloned cDNA sequences has been instrumental in predicting the structure of the this compound polypeptide. nih.govnih.gov The predicted sequence of the precursor protein originating from Xenopus laevis is comprised of 64 amino acids. tcdb.org
A key feature of the predicted polypeptide is the presence of pairs of basic amino acid residues that flank the 25-amino-acid sequence destined to become the mature peptide. nih.govnih.gov These basic residues act as cleavage sites for processing enzymes. Furthermore, the sequence terminates with a glycine (B1666218) residue, which is a well-known signal for the amidation of the C-terminus of the final peptide product. nih.govnih.gov This amidation is often crucial for the biological activity of the peptide. The final predicted product, after post-translational modification, is a 24-amino-acid peptide named PYLa, starting with tyrosine and ending with leucine (B10760876) amide. nih.gov
| Characteristic | Description | Source |
|---|---|---|
| Total Length | 64 amino acids | tcdb.org |
| Mature Peptide Length | 24 amino acids | nih.gov |
| Processing Signals | Flanking pairs of basic residues | nih.govnih.gov |
| Amidation Signal | C-terminal glycine residue | nih.govnih.gov |
Genetic Basis of Observed Peptide Diversity
The diversity observed in antimicrobial peptides, including those derived from the this compound, is a result of various genetic mechanisms. In amphibians, the genes encoding these peptides are known to be part of multigene families that have arisen through processes like gene duplication. semanticscholar.orgmdpi.com
Studies on related amphibian species have shown that gene duplication events, sometimes involving tandem duplication of exons, have led to an expansion of the antimicrobial peptide gene repertoire. plos.org This expansion provides the raw material for evolutionary innovation. Subsequent mutations within these duplicated genes can lead to variations in the encoded peptide sequences, resulting in a diverse arsenal (B13267) of defense molecules. semanticscholar.org This diversity is thought to be driven by an evolutionary arms race with pathogens, where a broader range of peptides provides a more robust defense against a wider spectrum of microbes. plos.org In some cases, this diversification is the result of diversifying selection, while in others, purifying selection acts to maintain conserved sequences. plos.org
| Mechanism | Description | Source |
|---|---|---|
| Gene Duplication | Creation of multiple copies of the precursor gene, allowing for functional divergence. | semanticscholar.orgmdpi.com |
| Exon Duplication | Tandem duplication of exons within the gene can lead to repeated peptide-encoding domains. | plos.org |
| Point Mutations | Accumulation of mutations in duplicated genes can alter the amino acid sequence of the resulting peptides. | semanticscholar.org |
| Selection Pressures | Diversifying or purifying selection acting on the peptide-coding regions shapes the final repertoire of peptides. | plos.org |
Biosynthesis and Post Translational Maturation of Pyla/pgla Precursor
Ribosomal Synthesis and Entry into the Secretory Pathway
The journey of the PYLa/PGLa precursor commences with its synthesis on ribosomes, a fundamental process in all living organisms for protein production. researchgate.netnih.govbiorxiv.org The genetic blueprint for the precursor is encoded in messenger RNA (mRNA), which is translated by ribosomes into a polypeptide chain. williams.edunih.gov This initial product is a prepropeptide, a larger, inactive form of the final peptide. wikipedia.orgwikidoc.org
A key feature of the prepropeptide is the presence of an N-terminal signal peptide, a short sequence of hydrophobic amino acids. williams.eduwikipedia.orgplos.org This signal peptide acts as a molecular "zip code," directing the nascent polypeptide chain, along with the attached ribosome and mRNA, to the membrane of the endoplasmic reticulum (ER). williams.educureffi.org This targeting ensures the entry of the precursor into the secretory pathway, a network of organelles including the ER and the Golgi apparatus, responsible for processing and transporting proteins destined for secretion. williams.educureffi.orgelifesciences.orgnih.govhubrecht.eu As translation continues, the growing polypeptide is threaded into the lumen of the ER. williams.edu
The secretory pathway provides a distinct biochemical environment, separate from the cytosol, which is crucial for the proper folding and modification of secreted proteins. cureffi.org Within the ER and subsequent compartments of the secretory pathway, the this compound undergoes a series of maturation steps. elifesciences.orgnih.gov
Signal Peptide Cleavage
Upon successful entry into the endoplasmic reticulum, the first major processing event occurs: the cleavage of the signal peptide. williams.eduwikipedia.org This is carried out by a specific enzyme known as a signal peptidase. williams.eduresearchgate.net Signal peptidases recognize a specific sequence at the junction of the signal peptide and the rest of the propeptide, and they catalyze the hydrolysis of the peptide bond at this site. williams.eduresearchgate.net
The removal of the signal peptide is a critical step, as it releases the pro-protein, now termed a propeptide, into the ER lumen for further processing. wikipedia.org The cleaved signal peptide is typically degraded. This cleavage is essential for the subsequent folding and maturation of the precursor molecule. wikipedia.org The efficiency of this cleavage can be influenced by the amino acid composition at and around the cleavage site. researchgate.netnih.gov
Pro-peptide Processing and Enzymatic Cleavage Events
Following the removal of the signal peptide, the resulting pro-peptide undergoes further processing within the secretory pathway, primarily involving a series of enzymatic cleavage events. mdpi.comresearchgate.net This processing is essential to liberate the mature, biologically active peptide from its precursor form.
The precise enzymatic machinery responsible for the complete processing of the this compound is still under investigation, but several key enzymes have been identified and characterized. In the skin secretions of Xenopus laevis, a cysteine endopeptidase has been isolated. mdpi.com This class of enzymes, also known as thiol proteases, cleaves peptide bonds within the protein chain and is known to be involved in various protein processing events. researchgate.net
Another crucial enzyme implicated in the maturation of amphibian skin peptides is dipeptidyl aminopeptidase (B13392206) (DPP). nih.govscilit.comnih.gov High activity of this enzyme has been observed during periods of high biosynthetic activity in the granular glands of Xenopus laevis, suggesting its role in the processing of peptide precursors. nih.gov Dipeptidyl peptidases are exopeptidases that cleave dipeptides from the N-terminus of a polypeptide chain. nih.govwikipedia.org
The cleavage of the pro-peptide is not a random process. The processing enzymes recognize specific cleavage sites within the precursor sequence. Analysis of various peptide precursors from Xenopus laevis skin has revealed that these cleavage sites are often flanked by pairs of basic amino acid residues, such as arginine and lysine (B10760008). nih.gov This "dibasic cleavage site" is a common motif for prohormone convertases, a family of endoproteases that process many peptide hormones and neuropeptides. The PYLa precursor contains a single arginine residue that serves as a key cleavage site. researchgate.net
The final step in the generation of mature PGLa involves the specific cleavage of the PYLa precursor. The precursor, designated PYLa, is a 24-amino acid peptide. nih.gov Following the initial processing steps, a specific cleavage event occurs after the single arginine residue within the PYLa sequence. researchgate.net This cleavage removes the first three amino acids from the N-terminus of PYLa, resulting in the formation of the 21-amino acid mature peptide, PGLa. researchgate.net Two forms of PGLa that differ slightly in their HPLC retention times but have identical amino acid compositions have been isolated from the skin secretions of Xenopus laevis. researchgate.net
Post-Translational Modifications (PTMs) and Their Functional Relevance
Beyond proteolytic cleavage, the this compound and the resulting mature peptide can undergo further post-translational modifications (PTMs). These modifications are crucial for the structure, stability, and biological activity of the final peptide.
One of the most significant PTMs for many amphibian peptides, including PGLa, is C-terminal amidation. nih.gov The precursor sequence for PYLa contains a glycine (B1666218) residue at the C-terminus, which acts as a signal for amidation. nih.gov The enzyme peptidylglycine α-amidating monooxygenase (PAM) catalyzes this reaction, converting the C-terminal glycine into an amide group. mdpi.com This amidation is critical for the biological activity of many peptides, often increasing their potency and resistance to degradation by exopeptidases. nih.gov The mature PGLa peptide has a C-terminal leucinamide. davidmoore.org.ukasm.org
The table below summarizes the key enzymes and modifications involved in the biosynthesis of PGLa.
| Processing Step | Enzyme/Modification | Substrate | Product | Functional Relevance |
| Ribosomal Synthesis | Ribosome | mRNA | Prepro-PYLa/PGLa | Initial synthesis of the precursor peptide. williams.edunih.gov |
| Signal Peptide Cleavage | Signal Peptidase | Prepro-PYLa/PGLa | Pro-PYLa/PGLa | Entry into the secretory pathway and initiation of maturation. williams.eduwikipedia.org |
| Pro-peptide Cleavage | Cysteine Endopeptidase, Dipeptidyl Aminopeptidase | Pro-PYLa/PGLa | PYLa | Liberation of the intermediate peptide. mdpi.comnih.gov |
| Final Cleavage | Putative Endopeptidase | PYLa | PGLa | Generation of the mature peptide sequence. researchgate.net |
| C-terminal Amidation | Peptidylglycine α-amidating monooxygenase (PAM) | PGLa-Gly | PGLa-NH2 | Enhancement of biological activity and stability. nih.govmdpi.comnih.gov |
C-terminal Amidation
A critical post-translational modification for many bioactive peptides, including PGLa, is C-terminal amidation. This process is vital for the peptide's structure and biological activity, often increasing its potency by a hundred or even a thousand times compared to its free-carboxylate equivalent. In the this compound, the sequence destined to become the mature peptide is followed by a glycine residue. embrapa.br This C-terminal glycine acts as a universal signal for amidation. embrapa.br
The enzymatic reaction is carried out by peptidylglycine α-amidating monooxygenase (PAM), an enzyme that catalyzes the conversion of the C-terminal glycine into a C-terminal amide group. This modification enhances the peptide's resistance to degradation by carboxypeptidases, thereby increasing its stability and prolonging its biological half-life. The presence of an amidated C-terminus is a key feature of PGLa, contributing significantly to its potent antimicrobial and cell-penetrating activities. bioninja.com.au
Other Identified PTMs and Their Biosynthetic Pathways
Beyond C-terminal amidation, the maturation of the this compound involves several other crucial post-translational modifications.
Proteolytic Cleavage: The precursor protein is synthesized with specific signaling sequences and must undergo precise proteolytic cleavage to release the final active peptide. The this compound contains pairs of basic amino acid residues that flank the sequence of the mature peptide. embrapa.br These pairs serve as recognition sites for processing enzymes, such as prohormone convertases, which are typically active within the trans-Golgi Network and/or immature secretory granules. thermofisher.commicrobenotes.com This enzymatic cleavage is an irreversible modification that liberates the PGLa peptide from the larger precursor chain. nih.gov
Glycosylation: While not definitively documented for the this compound itself, glycosylation is a major post-translational modification observed in amphibian skin secretions. embrapa.brnih.gov Both N-linked and O-linked glycans are found on various proteins secreted from the skin glands of anurans. embrapa.brnih.gov This modification, involving the attachment of sugar moieties, can affect protein folding, stability, and biological activity. thermofisher.com Given that mucous glands in amphibian skin produce heavily glycosylated mucins, it is a prominent PTM within the same tissue environment. nih.gov
Phosphorylation: Reversible protein phosphorylation is a key regulatory mechanism for many cellular processes. thermofisher.com Studies on other peptides from Xenopus laevis skin, such as magainin-2, have shown that they can be phosphorylated by protein kinase C. nih.gov Phosphorylation and dephosphorylation events are known to regulate metabolic pathways in Xenopus laevis in response to environmental stressors. nih.govresearchgate.net While specific phosphorylation sites on the this compound have not been detailed, this PTM represents a potential mechanism for modulating its activity or processing within the secretory pathway.
Intracellular Trafficking and Compartmentalization of Precursor Processing
The journey of the this compound from its synthesis to its final storage as a mature peptide is a spatially and temporally organized process, relying on a series of organelles within the secretory pathway.
Endoplasmic Reticulum and Golgi Apparatus Involvement
Like other secreted proteins, the biosynthesis of the this compound begins in the rough endoplasmic reticulum (ER). nih.govfrontiersin.org Here, the nascent polypeptide chain is synthesized on ribosomes and translocated into the ER lumen, where it undergoes initial folding and quality control. nih.gov
From the ER, the precursor is transported to the Golgi apparatus. frontiersin.org The Golgi acts as a central processing and sorting station. nih.govfmi.ch Within its cisternae, the precursor undergoes further modifications, such as the proteolytic cleavage events initiated by prohormone convertases that become active in the trans-Golgi network (TGN). nih.gov The TGN is the primary site where cargo proteins are sorted into different types of transport vesicles for delivery to their final destinations. thermofisher.com For the this compound, this involves packaging into vesicles destined to become secretory granules. frontiersin.org
Role of Secretory Granules and Multicored Bodies in Maturation and Storage
The final stages of peptide maturation and storage occur within specialized compartments derived from the TGN. In the granular skin glands of Xenopus laevis, these compartments are primarily secretory granules and multicored bodies.
Secretory Granules: Immature secretory granules (ISGs) bud off from the TGN containing the partially processed precursor. thermofisher.com These granules serve as the main site for the final proteolytic processing and C-terminal amidation of the peptide. The interior of these granules provides the specific acidic and ionic environment required for the processing enzymes to function optimally. thermofisher.comnih.gov As the granules mature, the fully processed PGLa is concentrated and stored, awaiting a stimulus for regulated secretion. nih.gov
Multicored Bodies: In mature, resting glands, a distinct cytoplasmic structure known as the multicored body is involved in the processing of the precursor. nih.gov These structures are considered functionally equivalent to the vacuolated stages seen during gland development and are a key site for precursor processing in mature cells. nih.gov During the regeneration of glands that have been depleted of their contents, these multicored bodies are the primary locations where precursor processing occurs, allowing for the continuous formation of new storage granules. nih.gov
Morphological Dynamics Underlying Processing Efficiency
The biosynthesis of PGLa is intrinsically linked to dramatic morphological changes within the secretory compartment of the granular glands, ensuring efficient processing and storage. The specific pathway utilized depends on the developmental and physiological state of the gland. nih.gov
During the initial development of granular glands, biosynthetic precursors are synthesized in intact secretory cells. However, the crucial post-translational processing steps require a significant morphological shift where the cells reorganize into a "vacuolated stage." nih.gov It is within these vacuoles that processing occurs, after which the mature peptides are stored in granules derived from these vacuoles. nih.gov
In contrast, in mature glands or during regeneration after secretion, this large-scale vacuolization is not required. Instead, processing is compartmentalized within the aforementioned multicored bodies inside intact secretory cells. nih.gov This dynamic adaptation allows the gland to efficiently replenish its stores of active peptides without repeating the entire developmental process. These findings indicate that the morphological state of the secretory cell is tightly regulated to facilitate the efficient post-translational processing of the this compound. nih.gov
Compound and Protein Table
| Name | Type | Description |
| This compound | Protein Precursor | The initial, unprocessed polypeptide from which the active PGLa peptide is derived. |
| PGLa (Peptide-Glycine-Leucine-amide) | Peptide | A 24-amino acid antimicrobial and cell-penetrating peptide derived from the precursor. |
| Caerulein (B1668201) | Peptide | Another bioactive peptide found in Xenopus laevis skin, often studied alongside PGLa. nih.gov |
| Peptidylglycine α-amidating monooxygenase (PAM) | Enzyme | The enzyme responsible for the C-terminal amidation of peptides ending in glycine. |
| Prohormone convertases | Enzyme | A family of proteases that cleave precursor proteins at pairs of basic amino acids. |
| Protein kinase C (PKC) | Enzyme | A kinase capable of phosphorylating other peptides, like magainin-2, in Xenopus laevis skin. nih.gov |
| Magainin-2 | Peptide | An antimicrobial peptide from Xenopus laevis skin that can undergo phosphorylation. nih.gov |
Summary of Processing Compartments
| Gland State | Primary Processing Location | Key Morphological Feature |
| Developing Gland | Vacuoles | Reorganization of secretory cells into a vacuolated stage. nih.gov |
| Mature Gland | Multicored Bodies | Processing occurs within these distinct cytoplasmic structures in intact cells. nih.gov |
| Regenerating Gland | Multicored Bodies | Processing occurs within multicored bodies in a monolayer of secretory cells. nih.gov |
Structural Biology and Conformational Dynamics of Pyla/pgla and Its Intermediates
Precursor Conformation and Folding Pathways
The journey of PGLa begins with its precursor protein, PYLa. Analysis of cloned mRNA from the skin of Xenopus laevis revealed the sequence of this precursor. nih.govnih.gov The predicted polypeptide structure contains a sequence of 25 amino acids flanked by pairs of basic residues, which signal for proteolytic processing. nih.gov This sequence terminates with a glycine (B1666218) residue, a known signal for the enzymatic formation of a C-terminal amide group in the final peptide. nih.gov The final processed product, PGLa, is a 24-amino acid peptide, also referred to as PYLa-(4-24). nih.govnih.gov
The biosynthesis of PGLa within the granular skin glands of Xenopus laevis is a complex process involving significant morphological changes in the secretory cells. nih.govresearchgate.net Immunocytochemical studies show that the biosynthetic precursors are synthesized in intact secretory cells. nih.gov However, the crucial posttranslational processing steps appear to require the cell to transition to a vacuolated stage, where the processed material is stored in granules. nih.gov In mature glands, this processing can also occur in structures called multicored bodies. nih.gov While the exact conformation of the full precursor in the cellular environment is not fully detailed, it is understood to undergo these specific, morphologically-linked processing steps to liberate the mature, active peptide. nih.govresearchgate.net The precursor itself is designed to fold into a structure that facilitates the eventual release of an amphipathic helix, a characteristic feature of many cytotoxic and bacteriostatic peptides. nih.gov
Mature Peptide Structural States in Membrane Environments
Once processed, the mature PGLa peptide exhibits remarkable conformational plasticity, adopting distinct structural states upon interaction with lipid bilayers. These transitions are fundamental to its membrane-disrupting activity.
In an aqueous solution, the PGLa peptide is largely unstructured, lacking a defined secondary structure. researchgate.netnih.gov However, this changes dramatically in the presence of lipid membranes. Upon binding to lipid bilayers, particularly those containing anionic phospholipids (B1166683) characteristic of bacterial membranes, PGLa undergoes a conformational transition to form a stable α-helix. researchgate.netnih.govfrontiersin.org This induced folding is a critical first step in its interaction with target membranes. The formation of the amphipathic α-helix allows the peptide to align its hydrophobic and hydrophilic residues, facilitating its insertion into the membrane interface. biorxiv.orgnsf.gov The electrostatic attraction between the cationic peptide (PGLa has four lysine (B10760008) residues) and negatively charged lipid headgroups is a key driver for this initial binding and subsequent folding. nih.govnii.ac.jp
Following α-helix formation, PGLa adopts distinct orientations relative to the membrane surface, primarily dependent on its concentration. nii.ac.jp These states have been extensively characterized by solid-state NMR spectroscopy and other biophysical techniques. plos.orgresearchgate.netcapes.gov.br
S-state (Surface-Aligned): At low peptide-to-lipid (P/L) molar ratios (e.g., 1:200), PGLa lies flat on the membrane surface, with its helical axis oriented parallel to the bilayer plane. nih.govnii.ac.jpcapes.gov.br This orientation is referred to as the S-state. In this state, the peptide is thought to be monomeric. nih.gov
T-state (Tilted): As the peptide concentration increases to biologically active levels (P/L ≥ 1:50), PGLa realigns itself into a tilted orientation known as the T-state. nih.govplos.orgresearchgate.net In this state, the helix axis is tilted by approximately 30° relative to the S-state, with the C-terminus pointing towards the interior of the bilayer. researchgate.netcapes.gov.br The tilt angle has been measured to be around 120°-127° relative to the membrane normal. nih.govplos.org This transition from the S-state to the T-state is considered a crucial, functionally relevant event in membrane permeabilization. nih.gov At intermediate concentrations, PGLa can exist in a dynamic equilibrium, with fast exchange between the S- and T-states. researchgate.netcapes.gov.br
| Property | S-state | T-state |
|---|---|---|
| Peptide/Lipid Ratio (P/L) | Low (e.g., ≤ 1:200) nih.govcapes.gov.br | High (e.g., ≥ 1:50) nih.govcapes.gov.br |
| Oligomeric Form | Monomeric nih.gov | Dimeric (antiparallel) nih.govcapes.gov.br |
| Orientation | Parallel to membrane surface nii.ac.jpplos.org | Obliquely tilted nih.govplos.org |
| Helix Tilt Angle (τ) vs. Membrane Normal | ~90-95° nih.govcapes.gov.br | ~120-127° nih.govplos.org |
The concentration-dependent shift to the T-state is strongly associated with the oligomerization of PGLa within the membrane. nih.gov The T-state is widely considered to be a stable, antiparallel dimer. nih.govcapes.gov.br This dimerization is a critical step that precedes membrane disruption. The formation of this dimer is thought to facilitate the increased tilt angle observed in the T-state. nih.gov
The interface of the antiparallel dimer involves close packing and van der Waals interactions between the small hydrophobic amino acid residues on opposing helices, specifically involving Gly7, Gly11, Ala10, and Ala14. nih.gov This specific interaction allows the two helices to pack together closely into a stable structure. nih.gov While spontaneous aggregation can be slow, the formation of this antiparallel dimer is thermodynamically favorable compared to a parallel arrangement, which quickly dissolves in simulations. nih.gov Studies have found that at high peptide-to-lipid ratios, there is a coexistence of monomers and these metastable dimers in a dynamic equilibrium. nih.gov
Computational Modeling and Simulation Approaches to Structural Dynamics
Computational methods, particularly molecular dynamics (MD) simulations, have become indispensable for providing high-resolution structural and dynamic insights that complement experimental data.
All-atom MD simulations have been instrumental in characterizing the behavior of PGLa in lipid bilayers. nih.govplos.orgnih.gov These simulations, often on the microsecond timescale, have successfully modeled both the S-state and the T-state, providing details that are difficult to obtain experimentally. nih.gov
Simulations confirm that at low P/L ratios, monomeric PGLa resides on the membrane surface, deeply buried below the lipid phosphate (B84403) groups. nih.gov For the T-state, simulations have validated the antiparallel dimer structure, showing close contacts between the specific small residues at the dimerization interface. nih.gov Furthermore, these computational models have been able to accurately predict key experimental observables. The tilt angles and azimuthal rotations calculated from MD simulations show excellent agreement with data from solid-state NMR experiments. nih.govplos.org Simulations also reveal the significant insertion depth of the peptide into the membrane and the resulting local distortion of the bilayer surface. nih.gov By examining the interactions at an atomic level, MD studies have helped to explain how PGLa binding can lead to an influx of anionic lipids into the peptide's vicinity and how dimerization allows the peptide to adopt a more tilted, membrane-perturbing conformation. nih.govnih.gov
| Simulation Focus | Key Findings | Supporting References |
|---|---|---|
| S-state (Monomer) | Peptide is deeply inserted below the lipid phosphate and glycerol (B35011) groups. Hydrophobic residues are embedded in the membrane core while charged lysines extend to the polar headgroup region. | nih.gov |
| T-state (Dimer) | Confirmed a stable, symmetric antiparallel dimer structure. The dimerization interface is stabilized by close packing of small residues (G7, G11, A10, A14). | nih.gov |
| Conformational Angles | Calculated tilt angles (τ) and azimuthal rotation angles (ρ) for both S- and T-states that are in excellent agreement with experimental solid-state NMR data. | nih.govplos.org |
| Peptide-Lipid Interactions | PGLa binding causes a local increase in the concentration of anionic lipids (DMPG) and an efflux of zwitterionic lipids (DMPC) from the peptide's immediate vicinity. | nih.gov |
| Membrane Perturbation | In certain lipid environments (e.g., PG bilayers), PGLa insertion can lead to an increase in membrane thickness to compensate for hydrophobic mismatch. | nih.gov |
Implicit Solvent Modeling
Implicit solvent models offer a computationally efficient alternative to explicit solvent simulations for exploring the conformational landscape of biomolecules like the PYLa/PGLa precursor and its processing intermediates. nih.gov These models represent the solvent as a continuous medium with average properties, such as a dielectric constant, rather than modeling individual solvent molecules. nih.gov This approach significantly reduces the number of particles in the simulation, allowing for longer simulation times and more extensive sampling of conformational space, which is crucial for observing large-scale conformational changes, such as peptide folding and protein-protein interactions. icmab.es
Theoretical Framework
The primary goal of implicit solvent models is to approximate the free energy of solvation, which is typically divided into two main components: a polar (electrostatic) component and a non-polar component.
Polar Solvation: This component accounts for the electrostatic interactions between the solute and the solvent continuum. The most common models for calculating the polar solvation free energy are the Generalized Born (GB) model and the Poisson-Boltzmann (PB) model. nih.gov The GB model is a computationally faster approximation of the more rigorous PB equation, making it well-suited for molecular dynamics simulations. nih.gov
Non-Polar Solvation: This term estimates the energy required to create a cavity in the solvent to accommodate the solute and the favorable van der Waals interactions between the solute and the solvent. It is often calculated based on the solvent-accessible surface area (SASA) of the solute. nih.govrsc.org
The total solvation free energy (ΔG_solv) can thus be represented as:
ΔG_solv = ΔG_polar + ΔG_nonpolar
This energy term is then added to a standard molecular mechanics force field to describe the energetics of the system.
Application to Antimicrobial Peptide Precursors
While no specific studies applying implicit solvent modeling to the entire this compound have been published, the methodology holds significant potential for understanding its structural biology. For antimicrobial peptide precursors, which contain a signal peptide, an acidic pro-region, and the cationic mature peptide, implicit solvent modeling could be used to:
Predict the secondary structure of the full precursor and its various domains in an aqueous environment. Ranid frog antimicrobial peptide precursors, for instance, are known to have a conserved signal peptide region. mdpi.com
Investigate the conformational dynamics of the precursor, identifying flexible regions and potential interaction sites.
Simulate the folding process of the precursor to understand how it achieves its final conformation before enzymatic cleavage.
Study the interactions between the acidic pro-region and the cationic mature peptide , which is thought to neutralize the charge of the mature peptide and prevent auto-toxicity before secretion. researchgate.net
Insights from Mature Peptide Simulations
Research utilizing implicit solvent modeling on the mature PGLa peptide provides valuable insights that could be extrapolated to the precursor. For example, implicit solvent modeling was instrumental in studying the synergistic interactions between PGLa and another antimicrobial peptide, magainin 2. nih.gov These simulations suggested that the formation of an antiparallel heterodimer is energetically more favorable than homodimers. nih.gov This finding highlights the power of implicit solvent models to predict favorable protein-protein orientations and interactions, a capability that would be invaluable for studying the intramolecular interactions within the this compound.
The table below summarizes key parameters and findings from implicit solvent modeling studies on related antimicrobial peptides, illustrating the type of data that could be generated for the this compound.
| Simulation Target | Implicit Solvent Model | Key Findings | Reference |
| PGLa and Magainin 2 Dimerization | Not specified in abstract | Antiparallel heterodimer is more stable than homodimers. | nih.gov |
| General Peptide Folding | Generalized Born (GB) | Can effectively model conformational equilibria and folding pathways. | nih.gov |
| Protein-Surface Interactions | All-atomic implicit solvent MD | Allows for simulation of larger systems and longer time scales compared to explicit solvent. | icmab.es |
The application of implicit solvent models to the this compound could, therefore, bridge a significant gap in our understanding of its lifecycle, from its initial folded state to the point of proteolytic processing. Such studies would complement experimental data by providing a dynamic, atomistic view of the precursor's conformational preferences and intramolecular interactions that govern its stability and eventual maturation into active antimicrobial peptides.
Molecular Mechanisms of Pyla/pgla Biological Function
Interaction with Model and Biological Membranes
The journey of the PYLa/PGLa precursor from the extracellular environment to its target site of action involves a series of sophisticated interactions with the lipid bilayer. nih.gov Initially, the peptide, which is largely unstructured in an aqueous solution, is drawn to the membrane surface. nih.govresearchgate.net Upon association, it undergoes a significant conformational change, folding into an amphipathic α-helix. nih.govresearchgate.netnii.ac.jp This structure is crucial for its function, positioning hydrophobic residues to interact with the lipid core of the membrane and hydrophilic, cationic residues to face the aqueous environment or interact with lipid headgroups. researchgate.netbiorxiv.org
The orientation of the PGLa helix within the membrane is a dynamic process, influenced by the peptide-to-lipid ratio (P/L). plos.orgnih.gov At low concentrations (P/L ≤ 1:200), the peptide adopts a surface-aligned state (S-state), lying parallel to the membrane. psu.eduplos.orgnih.gov As the concentration increases to biologically relevant levels (e.g., P/L = 1:50), the peptide reorients into a tilted, or T-state, inserting more deeply into the bilayer. nii.ac.jpplos.orgnih.gov This concentration-dependent realignment is a critical step leading to membrane disruption. psu.edunih.gov
In synergistic concert with magainin 2, another antimicrobial peptide, the PGLa precursor can form heterodimers. tcdb.org This interaction enhances the membrane permeabilizing activity of both peptides, with evidence suggesting the formation of parallel heterodimers within the lipid bilayer. psu.edutcdb.org
| Peptide/Lipid Ratio (P/L) | Peptide State | Helix Orientation | Reference |
|---|---|---|---|
| 1:200 | S-state (Surface-aligned) | Parallel to membrane surface | psu.eduplos.orgnih.govnih.gov |
| 1:50 | T-state (Tilted) | Oblique insertion into the bilayer | nii.ac.jpplos.orgnih.gov |
Electrostatic Interactions and Lipid Specificity
The initial and crucial step in the interaction of the cationic this compound with target membranes is governed by electrostatic attraction. nih.govresearchgate.net The peptide exhibits a distinct preference for negatively charged (anionic) lipids, which are abundant in bacterial membranes, over the zwitterionic (neutral) lipids that dominate mammalian cell surfaces. nih.govresearchgate.netnih.gov This specificity is a key determinant of its selective antimicrobial activity. nih.govresearchgate.net
Biophysical studies have demonstrated that in the presence of anionic lipids, such as phosphatidylglycerol (PG), the peptide not only binds but also undergoes a conformational transition to an α-helical structure. nih.govresearchgate.net In contrast, it remains largely unstructured in the presence of zwitterionic phospholipids (B1166683) like phosphatidylcholine (PC). nih.govresearchgate.net This electrostatic guidance ensures that the peptide's disruptive power is primarily directed towards microbial rather than host cells. Molecular dynamics simulations further support this, showing that the presence of anionic lipids like dimyristoyl-phosphatidylglycerol (DMPG) leads to their clustering around the membrane-bound peptide. researchgate.net
Mechanisms of Membrane Permeabilization and Pore Formation
Following initial binding and insertion, the this compound disrupts the membrane barrier, leading to leakage of cellular contents and ultimately cell death. researchgate.netresearchgate.net This permeabilization is achieved through the formation of transient, dynamic pores. plos.orgresearchgate.net The precise architecture of these pores is a subject of ongoing research, with several models proposed to explain the observed phenomena. The formation of these pores is a stochastic process, and they are often short-lived. plos.orgresearchgate.net
Investigations using giant unilamellar vesicles (GUVs) have shown that PGLa can induce the leakage of fluorescent probes without causing the complete rupture of the vesicle, supporting the formation of discrete pores. researchgate.net The peptide can act synergistically with magainin 2 to form transmembrane pores, often as a heterodimer. tcdb.org
The barrel-stave model posits that peptides insert into the membrane and aggregate like the staves of a barrel to form a transmembrane channel. researchgate.netbiorxiv.org In this arrangement, the hydrophobic surfaces of the peptides face the lipid acyl chains, while their hydrophilic surfaces line the aqueous pore. biorxiv.org While this is a classic model for pore-forming peptides, the behavior of PGLa does not perfectly align with a stable barrel-stave structure. nih.gov The observed tilted orientation and dynamic nature of the peptide assemblies suggest a more fluid and less rigid pore structure. nih.gov
The worm-hole, or toroidal pore, model offers a more fitting description for the action of peptides like PGLa. frontiersin.orgnih.govlatrobe.edu.au In this model, the inserted peptides, along with the headgroups of the lipid molecules, bend inward to line the pore. latrobe.edu.au This creates a continuous channel through the membrane where the water core is in contact with both the peptides and the lipid headgroups. latrobe.edu.au This mechanism induces significant membrane curvature and allows for the passage of ions and larger molecules. researchgate.net The dynamic peptide-lipid supramolecular complex pore proposed for magainin and PGLa aligns well with the principles of the toroidal pore model. core.ac.uk
Further supporting the toroidal pore mechanism, studies have shown that PGLa can induce lipid flip-flop, the movement of lipids between the two leaflets of the bilayer. tcdb.org This phenomenon is a hallmark of the toroidal pore, where the continuous curvature of the membrane leaflets facilitates such translocation. core.ac.uk Atomistic molecular dynamics simulations of magainin and PGLa have successfully generated stable toroidal pore structures. plos.orgresearchgate.net These simulations reveal that the peptides remain largely helical and adopt tilted orientations within the pore, a finding that is in excellent agreement with solid-state NMR experimental data. plos.orgresearchgate.net The formation of these pores is a cooperative process, involving multiple peptide molecules. core.ac.uk
| Model | Description | Consistency with PGLa Behavior | Supporting Evidence |
|---|---|---|---|
| Barrel-Stave | Peptides form a rigid, protein-only channel. | Less consistent; PGLa exhibits tilted, dynamic orientations. | researchgate.netbiorxiv.orgnih.gov |
| Toroidal Pore / Worm-Hole | Peptides and lipid headgroups line the aqueous pore, inducing membrane curvature. | Highly consistent. | plos.orgnih.govlatrobe.edu.aucore.ac.ukresearchgate.net |
Peptide Translocation Across Bilayers
An intriguing aspect of the this compound's interaction with membranes is its ability to translocate across the lipid bilayer. nii.ac.jptcdb.org Some studies suggest that this translocation can occur without the formation of stable, channel-like pores. nih.govtcdb.org It has been proposed that individual PGLa molecules can spontaneously move across the membrane on a microsecond timescale. tcdb.org
This translocation may be a stochastic event that occurs upon the disintegration of transient pores. core.ac.uk Another hypothesis suggests a "brushlike" mechanism, where short-lived water bridges formed by the termini of two or three peptides facilitate both ion and peptide translocation. tcdb.org Evidence also indicates that the peptide may translocate across the bilayer before initiating membrane permeation. tcdb.orgnii.ac.jp This suggests that the peptide can enter the vesicle lumen and act from within. nii.ac.jp This translocation process is considered a key part of the peptide's mechanism of action, allowing it to potentially interact with intracellular targets after crossing the membrane. core.ac.uk
Modulation of Membrane Curvature and Thickness
The interaction of PGLa with lipid bilayers induces significant changes in the physical properties of the membrane, including its curvature and thickness. PGLa demonstrates a capacity to affect membrane curvature strain, particularly in membranes containing phosphatidylethanolamine, a major lipid component of bacterial membranes. researchgate.net In these environments, a cubic phase can coexist with the fluid bilayer phase, and PGLa influences this dynamic equilibrium. researchgate.net
When PGLa inserts perpendicularly into a fluid phosphatidylglycerol bilayer above a certain concentration, it can create a hydrophobic mismatch if the peptide's length does not align with the thickness of the bilayer core. researchgate.net This mismatch is compensated for by the stretching of the lipid acyl chains, which in turn leads to a thickening of the bilayer. researchgate.net This finding is significant as it challenges the generalized notion that membrane thinning is a universal characteristic of pore formation by antimicrobial peptides. researchgate.net
Furthermore, at low peptide-to-lipid ratios, the amphiphilic PGLa helix resides on the membrane surface in what is known as the S-state. capes.gov.br However, as the concentration of the peptide increases to biologically relevant levels, the helix transitions to a tilted "T-state," with its C-terminus oriented toward the interior of the bilayer. capes.gov.br This concentration-dependent realignment suggests a dynamic interaction with the membrane that is sensitive to the local peptide density.
Equimolar mixtures of magainin 2 and a tryptophan-substituted PGLa (L18W-PGLa) have been shown to induce positive monolayer curvature stress. nih.gov Concurrently, these mixtures can sense positive mean and Gaussian bilayer curvatures even at low concentrations of bound peptide. nih.gov This dual ability to both induce and sense membrane curvature is likely a fundamental aspect of their synergistic antimicrobial action. nih.gov The generation of significant local membrane curvature often requires the concerted action of multiple proteins or peptides that can stabilize highly bent membrane conformations. mdpi.comcam.ac.uk
Synergistic Activities with Co-secreted Peptides (e.g., Magainin 2)
A hallmark of the this compound's function is its potent synergistic activity with other antimicrobial peptides (AMPs) found in amphibian skin secretions, most notably magainin 2. researchgate.nettcdb.orgmdpi.com This synergy results in a significant enhancement of their antimicrobial and membrane-permeabilizing capabilities. researchgate.netnih.govfrontiersin.org
Heterodimer and Hetero-oligomer Formation Dynamics
The synergistic effect between PGLa and magainin 2 is rooted in the formation of heterodimers and higher-order hetero-oligomers within the lipid membrane. researchgate.nettcdb.orgrsc.org Cross-linking studies have confirmed that these two peptides form a stoichiometric 1:1 complex in the membrane phase. nih.gov The formation of these heterodimers is a critical step, as it appears to be a prerequisite for their enhanced biological activity. researchgate.nettcdb.org
Coarse-grained molecular dynamics simulations have provided insights into these dynamics, showing that the presence of magainin 2 promotes a more tilted and inserted orientation of PGLa into the bilayer. rsc.org These simulations also indicate that peptide aggregation is induced in mixtures of PGLa and magainin 2, a phenomenon not observed with PGLa alone, highlighting the role of magainin 2 in promoting the formation of larger peptide assemblies required for pore formation. rsc.org The heterodimers are composed of parallel helices, which exhibit strong membrane-permeabilizing activity. tcdb.org While some studies have suggested the possibility of antiparallel heterodimers, the formation of parallel heterodimers appears to be crucial for the insertion of PGLa into the membrane. rsc.orgpsu.edu
Molecular Basis of Enhanced Activity
The enhanced activity of the PGLa and magainin 2 mixture stems from a combination of factors related to their cooperative interaction within the membrane. The formation of a heterodimeric complex leads to a supramolecular structure with distinct properties compared to the individual peptides. researchgate.netnih.gov This complex is characterized by a rapid rate of pore formation and moderate pore stability. nih.gov The rate of pore formation follows the order: complex ≥ PGLa > magainin 2, while the pore lifetime is in the order: magainin 2 > complex > PGLa. nih.gov This suggests that the synergy arises from the formation of a highly potent heterosupramolecular complex that efficiently permeabilizes membranes. nih.gov
Furthermore, the synergistic behavior is correlated with the formation of hetero-domains within the membrane and a significant, order-of-magnitude increase in the membrane affinity of both peptides. researchgate.net This enhanced membrane association is particularly observed in the presence of phosphatidylethanolamines, which are prevalent in bacterial membranes, but not with phosphatidylcholines, which are dominant in eukaryotic membranes. researchgate.net This lipid-specific enhancement provides a molecular basis for the increased therapeutic window of this peptide combination. researchgate.net The presence of magainin 2 induces the aggregation of heterodimers, which is a necessary step for the formation of pores. rsc.org Within these pores, magainin 2 tends to interact with the bilayer surface, while PGLa adopts a tilted orientation and inserts into the hydrophobic core of the membrane. rsc.org
Broader Biological Roles and Regulatory Networks
Beyond its direct antimicrobial actions, the this compound plays a vital role in the broader context of the amphibian innate immune system and is implicated in cellular signaling processes.
Contribution to Amphibian Innate Immune System
The this compound is a fundamental component of the innate immune defense of amphibians, particularly the African clawed frog, Xenopus laevis. mdpi.comnih.gov It is one of several families of AMPs, including magainins, caerulein (B1668201) precursor fragments, and xenopsin (B549565) precursor fragments, that are secreted from granular glands in the frog's skin. researchgate.netnih.gov This skin secretion acts as a chemical barrier, providing the first line of defense against a wide array of environmental pathogens. nih.gov
The innate immune system of amphibians relies heavily on these potent AMPs to prevent infections. mdpi.com The synergistic action of PGLa and magainin 2 is a clear example of how the combinatorial use of different peptides can lead to a more effective defense mechanism. researchgate.netmdpi.com The ability of these peptides to act in concert suggests an evolutionary strategy to create a versatile and powerful antimicrobial shield. The amphibian immune system, in general, shares many conserved features with that of mammals, including the presence of both innate and adaptive immunity. researchgate.net The study of amphibian AMPs like PGLa provides valuable insights into the evolution and function of innate immunity. frontiersin.org
Involvement in Cellular Signaling Pathways
While the primary described function of PGLa is membrane disruption, its interactions with cellular components suggest a potential involvement in signaling pathways. The binding of peptides to the cell membrane can trigger a cascade of intracellular events. For instance, the activation of downstream pathways can stimulate cellular proliferation, angiogenesis, and inhibit apoptosis. nih.gov
In the context of nerve injury and neuropathic pain, cytokines secreted by immune cells play a crucial role in neuroinflammation and the activation of glial cells. imrpress.com These cytokines, such as TNF-α, IL-1β, and IL-6, can activate signaling pathways like the NF-κB and p38-MAPK pathways. imrpress.com While direct evidence linking PGLa to these specific pathways is not established, the ability of AMPs to modulate immune responses and interact with cell membranes opens the possibility of their influence on such signaling cascades. The interaction of peptides with the membrane can lead to the release of signaling molecules and the activation of various cellular responses. Further research is needed to fully elucidate the specific signaling pathways that may be modulated by the this compound.
Observed Metabolic Modulation in Model Systems
The metabolic effects of the this compound are primarily inferred from the biological activities of its resulting peptides, particularly PGLa and its synthetic analogs. Research in various model systems has revealed significant modulatory effects on glucose and lipid metabolism, pointing to the therapeutic potential of these peptides in metabolic disorders like type 2 diabetes.
Detailed Research Findings
Studies utilizing animal models of obesity and diabetes have provided substantial evidence for the metabolic actions of PGLa-related peptides. A key model in this research is the genetically diabetic-obese db/db mouse, which exhibits characteristics of advanced type 2 diabetes.
The metabolic benefits extended to lipid metabolism. The same study reported that the elevated levels of triglycerides, LDL (low-density lipoprotein), and cholesterol, which are characteristic of the db/db mouse phenotype, were significantly reduced following the administration of the PGLa analog. nih.gov Additionally, the peptide treatment led to a significant decrease in elevated plasma levels of alanine (B10760859) transaminase (ALT), aspartic acid transaminase (AST), and alkaline phosphatase (ALP), suggesting improved liver function, which is often compromised in metabolic diseases. nih.gov
At the molecular level, the administration of [A14K]PGLa-AM1 influenced the expression of genes crucial for insulin (B600854) signaling in skeletal muscle. The elevated expression of several insulin signaling genes, including Slc2a4 (encoding GLUT4), Insr (insulin receptor), Irs1 (insulin receptor substrate 1), Akt1, Pik3ca, and Ppm1b, which is a feature of the diabetic phenotype, was downregulated by the peptide treatment. nih.gov This suggests that the peptide helps to normalize the insulin signaling pathway. In pancreatic islets, the peptide increased the expression of the Pdx-1 gene, a critical transcription factor for β-cell survival and function. nih.gov This, in turn, led to increased expression of genes involved in insulin secretion. nih.gov
In vitro studies using rat and human pancreatic β-cell lines, such as BRIN-BD11 and 1.1B4, have further elucidated the direct effects of PGLa and its analogs on insulin release. nih.govresearchgate.net PGLa-AM1 and its analogs, [A14K]PGLa-AM1 and [A20K]PGLa-AM1, were shown to stimulate insulin secretion in a concentration-dependent manner. nih.gov The analogs, in particular, demonstrated significantly greater potency in stimulating insulin release compared to the native peptide. nih.govresearchgate.net The mechanism appears to involve an increase in intracellular cyclic AMP (cAMP) concentrations, as the insulin-releasing effects of [A14K]PGLa-AM1 were abolished when the protein kinase A pathway was downregulated. nih.govresearchgate.net
Data Tables
Table 1: Effects of [A14K]PGLa-AM1 on Key Metabolic Parameters in db/db Mice
| Parameter | Observation | Significance | Reference |
| Blood Glucose | Significantly decreased | P < 0.05 | nih.gov |
| HbA1c | Significantly decreased | P < 0.05 | nih.gov |
| Plasma Insulin | Significantly increased | P < 0.05 | nih.gov |
| Glucose Tolerance | Improved | - | nih.gov |
| Triglycerides | Significantly reduced | - | nih.gov |
| LDL Cholesterol | Significantly reduced | - | nih.gov |
| Total Cholesterol | Significantly reduced | - | nih.gov |
| Pancreatic Insulin Content | Increased | - | nih.gov |
Table 2: Effects of [A14K]PGLa-AM1 on Plasma Enzyme Activities in db/db Mice
| Enzyme | Observation | Significance | Reference |
| Alanine Transaminase (ALT) | Significantly decreased | - | nih.gov |
| Aspartic Acid Transaminase (AST) | Significantly decreased | - | nih.gov |
| Alkaline Phosphatase (ALP) | Significantly decreased | - | nih.gov |
Table 3: Gene Expression Changes in Skeletal Muscle of db/db Mice Treated with [A14K]PGLa-AM1
| Gene | Function | Effect of Treatment | Reference |
| Slc2a4 (GLUT4) | Glucose transporter | Downregulated | nih.gov |
| Insr | Insulin receptor | Downregulated | nih.gov |
| Irs1 | Insulin receptor substrate 1 | Downregulated | nih.gov |
| Akt1 | Protein kinase B | Downregulated | nih.gov |
| Pik3ca | PI3-kinase catalytic subunit | Downregulated | nih.gov |
| Ppm1b | Protein phosphatase | Downregulated | nih.gov |
Advanced Research Methodologies and Experimental Systems
Molecular Biology and Genetic Engineering Approaches
Molecular biology techniques have been fundamental in the initial discovery and subsequent study of the PYLa/PGLa precursor. These approaches allow for the investigation of the genetic blueprint and the potential for its manipulation to understand its biological role.
cDNA Library Construction and High-Throughput Sequencing
The journey to understanding the this compound began with the construction of a complementary DNA (cDNA) library from the skin of the African clawed frog, Xenopus laevis. This powerful technique allows for the conversion of messenger RNA (mRNA) molecules from a specific tissue into a stable library of cDNA fragments, representing the genes that are actively being expressed.
The process typically involves the following key steps:
mRNA Isolation: Total RNA is extracted from the frog's skin, a tissue known to be rich in antimicrobial peptides. The mRNA is then selectively isolated, often by targeting its poly-adenylated (poly-A) tail.
Reverse Transcription: The isolated mRNA is used as a template to synthesize a complementary DNA strand using the enzyme reverse transcriptase.
Second Strand Synthesis: The resulting single-stranded cDNA is then used as a template to create a double-stranded DNA molecule.
Cloning: These double-stranded cDNA fragments are inserted into cloning vectors, such as plasmids, which are then introduced into a host organism, typically E. coli, for replication and storage.
It was from such a cDNA library that the sequence encoding the this compound was first identified. By sequencing clones from this library, researchers were able to predict the existence of a novel 24-amino acid peptide, which they designated PYLa. nih.gov
While the initial discovery predated the widespread use of high-throughput sequencing (HTS), modern transcriptomic studies of Xenopus laevis skin now employ these technologies. nih.govbangor.ac.ukplos.org HTS would allow for a more comprehensive analysis of the expression levels of the this compound gene under different physiological conditions, as well as the identification of potential splice variants or related precursor molecules. Although specific HTS data focused solely on the this compound is not extensively published, the existence of Xenopus laevis skin transcriptome datasets provides a valuable resource for such future investigations. nih.govplos.org
Gene Editing and Expression Manipulation in Model Organisms
The manipulation of gene expression is a cornerstone of modern biology for elucidating gene function. While there is no specific literature detailing the gene editing or targeted expression manipulation of the this compound, the established methodologies in model organisms, particularly Xenopus laevis, provide a clear framework for how such studies could be conducted.
Gene Editing with CRISPR/Cas9: The CRISPR/Cas9 system has emerged as a powerful tool for precise genome editing. nih.gov In Xenopus laevis, this technology has been successfully used to create gene knockouts to study developmental processes and model human diseases. nih.govoup.comarvojournals.orggenestogenomes.orgnih.govnih.govresearchgate.net A hypothetical application to the this compound gene would involve:
Design of guide RNAs (gRNAs): Specific gRNAs would be designed to target a unique sequence within the this compound gene. Given the allotetraploid genome of Xenopus laevis, gRNAs could be designed to target sequences common to all alleles to achieve a complete knockout. nih.govresearchgate.net
Microinjection: The gRNAs, along with the Cas9 nuclease (as either mRNA or protein), would be microinjected into fertilized Xenopus eggs at the one-cell stage. arvojournals.orgnih.gov
Expression Manipulation in Xenopus Oocytes: Xenopus oocytes are a widely used system for the heterologous expression of proteins. nih.govnih.govwikipedia.orgyoutube.com They can be used to study the processing of the this compound and the activity of the resulting peptides. This would involve:
mRNA Synthesis: The mRNA encoding the this compound would be synthesized in vitro.
Microinjection: The synthesized mRNA would be injected into the cytoplasm of stage V-VI Xenopus oocytes. nih.gov
Analysis of Protein Expression and Processing: Following incubation, the oocytes and the surrounding medium would be analyzed for the presence of the precursor and any processed peptides, such as PYLa and PGLa. This could be achieved through techniques like Western blotting or mass spectrometry.
These genetic engineering approaches hold immense potential for unraveling the precise physiological roles of the this compound and its derived peptides.
Peptide Synthesis and Purification Techniques
The chemical synthesis and subsequent purification of peptides derived from the this compound are crucial for their detailed structural and functional characterization. These techniques allow researchers to obtain large quantities of pure peptides for various in vitro and in vivo studies.
Solid-Phase Peptide Synthesis Optimization
Solid-phase peptide synthesis (SPPS) is the standard method for chemically synthesizing peptides like PYLa and PGLa. nbinno.comnih.govspringernature.comspringernature.com This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The most commonly used strategy is Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. nbinno.comnih.gov
Optimizing SPPS for amphipathic peptides like those derived from the this compound is critical to ensure high yield and purity. Key optimization strategies include:
Choice of Resin: The selection of an appropriate solid support is crucial. Resins with linkers that allow for the synthesis of C-terminally amidated peptides are necessary, as many antimicrobial peptides, including PYLa, are amidated.
Coupling Reagents: The use of efficient coupling reagents is essential to drive the formation of peptide bonds to completion. A variety of carbodiimide (B86325) and phosphonium/uronium-based reagents are available.
Deprotection Conditions: The conditions for removing the temporary Fmoc protecting group from the N-terminus of the growing peptide chain must be carefully controlled to prevent side reactions. creative-peptides.com
Difficult Sequences: Amphipathic peptides can sometimes present challenges during synthesis due to aggregation of the growing peptide chain on the resin. Strategies to overcome this include the use of pseudoproline dipeptides and other specialized reagents.
| Optimization Parameter | Strategy | Rationale |
|---|---|---|
| Resin Selection | Use of Rink Amide or other amide-producing resins. | Enables the synthesis of C-terminally amidated peptides, a common feature of antimicrobial peptides. |
| Coupling Reagents | Employment of HBTU, HATU, or DIC/Oxyma. | Ensures high coupling efficiency and minimizes racemization. |
| Deprotection | Use of piperidine (B6355638) in DMF with short reaction times. | Effectively removes the Fmoc group while minimizing side reactions like aspartimide formation. creative-peptides.com |
| Aggregation Prevention | Incorporation of pseudoproline dipeptides or use of high-swelling resins. | Disrupts secondary structure formation of the growing peptide chain on the resin, improving reaction kinetics. |
High-Performance Liquid Chromatography (HPLC) for Purification and Analysis
Following synthesis and cleavage from the resin, the crude peptide product is a mixture containing the desired peptide along with various impurities. High-performance liquid chromatography (HPLC) is the gold standard for both the purification and analysis of synthetic peptides. nih.govnih.govscispace.combachem.comresearchgate.net
Reverse-Phase HPLC (RP-HPLC): This is the most common mode of HPLC used for peptide purification. bachem.comresearchgate.net The principle of RP-HPLC is based on the hydrophobic interactions between the peptide and a nonpolar stationary phase (typically C8 or C18 silica).
A typical RP-HPLC purification protocol for a peptide like PGLa would involve:
Column: A C18 reverse-phase column is commonly used.
Mobile Phase: A two-solvent system is employed, typically:
Solvent A: Water with a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) (e.g., 0.1% TFA in water).
Solvent B: Acetonitrile (B52724) with the same concentration of TFA (e.g., 0.1% TFA in acetonitrile).
Gradient Elution: The peptide is loaded onto the column in a low concentration of Solvent B. The concentration of Solvent B is then gradually increased over time. This causes peptides to elute from the column based on their hydrophobicity, with more hydrophobic peptides eluting at higher concentrations of acetonitrile.
Detection: The eluting peptides are detected by monitoring their absorbance at a specific wavelength, typically 214 or 280 nm.
Fraction Collection: Fractions corresponding to the peaks in the chromatogram are collected.
Analysis: The purity of the fractions is then assessed by analytical RP-HPLC and mass spectrometry.
The use of slow acetonitrile gradients has been shown to be particularly effective for the purification of antimicrobial peptides, allowing for excellent resolution and high product purity. nih.gov
Biophysical Techniques for Structural and Dynamic Characterization
A variety of biophysical techniques are employed to investigate the three-dimensional structure of peptides derived from the this compound and their dynamic behavior, particularly in the context of biological membranes. These studies are crucial for understanding their mechanism of action. nih.govresearchgate.netdongguk.edufrontiersin.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful technique for determining the high-resolution structure of peptides in solution and in membrane-mimetic environments. nih.govdongguk.edufrontiersin.org
Solution NMR: In the presence of detergent micelles, which mimic a membrane environment, multidimensional solution NMR experiments have shown that PGLa adopts a helical structure between residues 6 and 21.
Solid-State NMR: Solid-state NMR experiments on PGLa associated with oriented phospholipid bilayers have provided detailed information about the peptide's orientation and dynamics within the membrane. These studies have demonstrated that the helical axis of PGLa lies parallel to the plane of the bilayer. Furthermore, 15N solid-state NMR has revealed that the N-terminal residues of PGLa are highly mobile, while the mobility of the backbone decreases towards the C-terminus.
| NMR Technique | Environment | Key Finding for PGLa |
|---|---|---|
| Multidimensional Solution NMR | Detergent Micelles | Helical structure between residues 6 and 21. |
| Solid-State NMR (Oriented Samples) | Phospholipid Bilayers | Helix axis is parallel to the bilayer surface. |
| 15N Solid-State NMR (Powder Samples) | Phospholipid Bilayers | N-terminal residues are highly mobile; mobility decreases towards the C-terminus. |
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a valuable technique for assessing the secondary structure of peptides in different environments. cornell.edunih.govamericanpeptidesociety.orgresearchgate.netnih.gov It measures the differential absorption of left- and right-circularly polarized light.
CD studies have shown that PGLa is largely unstructured (random coil) in aqueous solution. However, in the presence of lipid vesicles or membrane-mimicking solvents, it undergoes a conformational change to form an α-helical structure. nih.govresearchgate.net This induced helicity is a common feature of many membrane-active antimicrobial peptides and is thought to be crucial for their function. The characteristic CD spectrum of an α-helix shows negative bands at approximately 222 nm and 208 nm, and a positive band at around 192 nm. americanpeptidesociety.org
Molecular Dynamics (MD) Simulations: MD simulations are computational methods used to study the physical movement of atoms and molecules. nih.govnih.govuu.nlmdpi.comacs.org These simulations can provide insights into the dynamic interactions between peptides like PGLa and lipid bilayers at an atomic level. MD studies can model the insertion of the peptide into the membrane, its conformational changes, and its effect on the lipid bilayer structure, complementing the experimental data obtained from NMR and CD spectroscopy. nih.govmdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., Solid-State 2H-, 15N-, 19F-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure and dynamics of molecules in various environments. nih.gov Solid-state NMR, in particular, is indispensable for studying peptides embedded within lipid membranes that mimic biological systems.
Solid-state NMR experiments on specifically ¹⁵N-labeled PGLa have been instrumental in defining its structure and orientation. nih.govfrontiersin.org These studies have shown that PGLa is helical between residues 6 and 21 when associated with detergent micelles or lipid bilayers. nih.govfrontiersin.org In oriented phospholipid bilayer samples, ¹⁵N solid-state NMR reveals that the helix axis lies parallel to the membrane surface. nih.govfrontiersin.org Furthermore, analysis of ¹⁵N powder pattern line shapes indicates high mobility in the amino-terminal residues, with backbone fluctuations decreasing progressively from Alanine-6 towards the more rigid carboxy terminus. nih.govfrontiersin.org
²H-NMR spectroscopy, often using peptides labeled with deuterated alanine (B10760859) (Ala-d₃) in a method known as GALA (geometric analysis of labeled alanines), provides precise information on the peptide's orientation relative to the membrane. nih.gov A comprehensive ²H-NMR analysis of PGLa demonstrated a concentration-dependent realignment. At a low peptide-to-lipid ratio (P/L = 1:200), PGLa lies nearly flat on the bilayer surface in a so-called "S-state" (surface-state), with a tilt angle of approximately 98° relative to the membrane normal. nih.gov This orientation positions the charged lysine (B10760008) residues toward the aqueous phase and the hydrophobic residues in contact with the lipid core. nih.gov
When PGLa is studied in combination with magainin 2 in certain lipid environments (like DMPC), solid-state NMR shows that PGLa can adopt a transmembrane alignment, with its helix axis oriented at about 22° relative to the membrane normal. mdpi.com This highlights the influence of peptide-peptide interactions and lipid composition on its structural topology. nih.govmdpi.com
| Condition | Technique | Observed Orientation | Helix Tilt Angle (τ) relative to Membrane Normal | Reference |
|---|---|---|---|---|
| Low Concentration (P/L = 1:200) in DMPC | ²H-NMR | Surface-aligned (S-state) | ~98° | nih.gov |
| Associated with oriented phospholipid bilayers | ¹⁵N-NMR | Parallel to membrane surface | Not specified | nih.govfrontiersin.org |
| With Magainin 2 in DMPC/DMPG membranes | ¹⁹F or ²H-NMR | Transmembrane (TM) | ~22° | mdpi.com |
| In DMPG bilayers | ¹⁵N-NMR | Transmembrane (TM) | Not specified | nih.gov |
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is a widely used optical technique for assessing the secondary structure of proteins and peptides. acs.org It measures the differential absorption of left and right circularly polarized light by chiral molecules. acs.org The resulting spectrum provides a signature for different types of secondary structures, such as α-helices, β-sheets, and random coils. researchgate.net
Fluorescence Spectroscopy (e.g., FRET, Self-Quenching)
Fluorescence spectroscopy offers sensitive methods to study peptide-membrane interactions, including binding, aggregation, and membrane permeabilization. nih.gov
A common approach is the use of leakage assays based on fluorescence self-quenching. nih.govresearchgate.net In this type of experiment, a fluorescent dye such as calcein (B42510) is encapsulated at a high, self-quenching concentration inside lipid vesicles (e.g., LUVs). mdpi.com When PGLa forms pores in the vesicle membrane, the dye leaks out into the larger external volume, causing its concentration to drop. mdpi.com This dilution relieves the self-quenching, resulting in a measurable increase in fluorescence intensity, which directly reports on the peptide's membrane-disrupting activity. mdpi.com Such assays have demonstrated that the rate of PGLa-induced pore formation increases with peptide concentration. mdpi.com
Förster Resonance Energy Transfer (FRET) is another powerful fluorescence technique that acts as a "spectroscopic ruler," allowing for the measurement of distances between a donor and an acceptor fluorophore, typically in the 1-10 nm range. acs.org FRET's efficiency is inversely proportional to the sixth power of the distance between the donor and acceptor. acs.org While a potent tool for probing molecular proximity—for instance, by labeling a peptide and a lipid component to measure insertion depth or peptide-peptide aggregation—specific FRET studies detailing these aspects for PGLa were not prominently identified in the reviewed literature.
X-ray Scattering and Diffraction Studies
X-ray scattering and diffraction are invaluable techniques for investigating the structure of lipid membranes and the perturbations induced by interacting peptides. These methods provide information on membrane thickness, lipid packing, and the formation of ordered phases.
Synchrotron X-ray grazing incidence diffraction and X-ray reflectivity studies on PGLa interacting with phospholipid monolayers at the air/water interface have shown that the peptide aligns parallel to the interface. These experiments also revealed that PGLa mixes at a molecular level with negatively charged distearoylphosphatidylglycerol but forms separate domains or islands in zwitterionic distearoylphosphatidylcholine monolayers, demonstrating its ability to discriminate between different lipid headgroups.
In studies with fully hydrated lipid bilayers, X-ray diffraction has revealed that PGLa's effect is highly dependent on the lipid's physical state (gel vs. fluid) and acyl chain length. Below the lipid chain-melting temperature (in the gel phase), PGLa induces a quasi-interdigitated phase where lipid acyl chains from opposing leaflets interlock. In the fluid phase, contrary to the membrane-thinning effect of many antimicrobial peptides, PGLa was found to cause an increase in membrane thickness for C14 (DMPG) and C16 (DPPG) phosphatidylglycerol bilayers. This thickening is attributed to the stretching of lipid acyl chains to accommodate the perpendicular insertion of the peptide, compensating for a hydrophobic mismatch. However, in combination with magainin 2 in mimics of bacterial membranes, small-angle X-ray scattering (SAXS) indicates that the peptides remain surface-aligned and induce significant membrane thinning.
| Model System | Technique | Key Finding | Reference |
|---|---|---|---|
| Phospholipid Monolayers (DMPG, DPPG) | X-ray Diffraction | Induces quasi-interdigitated phase in gel-state lipids. | |
| Phospholipid Bilayers (DMPG, DPPG) | X-ray Diffraction | Causes membrane thickening in fluid-state lipids. | |
| Phospholipid Monolayers | Grazing Incidence Diffraction & X-ray Reflectivity | Mixes with anionic lipids; forms separate domains in zwitterionic lipids. | |
| POPE/POPG Vesicles (with Magainin 2) | Small-Angle X-ray Scattering (SAXS) | Induces significant membrane thinning. |
Membrane Interaction and Cellular Assays in Model Systems
To understand the biophysical mechanisms of PGLa action, researchers employ simplified, well-controlled model membrane systems that mimic the cell membrane. These models, such as lipid vesicles, allow for the systematic study of peptide-lipid interactions without the complexity of a living cell. frontiersin.org
Giant Unilamellar Vesicles (GUVs) and Large Unilamellar Vesicles (LUVs)
Giant Unilamellar Vesicles (GUVs) and Large Unilamellar Vesicles (LUVs) are widely used model systems. LUVs, typically 100-200 nm in diameter, are suitable for bulk experiments like CD spectroscopy and fluorescence leakage assays. GUVs are much larger, ranging from 1 to 100 micrometers, making them cell-sized mimics that can be observed directly using light microscopy. frontiersin.org
Experiments have utilized a combination of these models to dissect the elementary processes of PGLa interaction. mdpi.com In one key setup, LUVs containing a high concentration of the fluorescent dye calcein were encapsulated inside GUVs. The addition of PGLa to the external solution led to an increase in the fluorescence intensity within the GUV lumen. This indicated that PGLa could traverse the outer GUV membrane without causing significant leakage, enter the GUV's interior, and then form pores in the encapsulated LUVs, causing the calcein to leak out and become de-quenched. mdpi.com This sophisticated assay demonstrated that PGLa can translocate across a lipid bilayer without necessarily forming stable pores in it. mdpi.com The rate of both PGLa entry into GUVs and subsequent pore formation in the internal LUVs was found to be dependent on the peptide concentration. mdpi.com
Micropipette Aspiration Method
The micropipette aspiration technique is a powerful tool in cellular and membrane biophysics for manipulating single cells or vesicles and measuring their mechanical properties, such as membrane tension and elasticity. The method involves using a glass micropipette with a controlled, gentle suction pressure to hold a vesicle or aspirate a portion of its membrane.
In the context of PGLa research, this technique has been used to immobilize a single GUV in the field of view of a confocal microscope. mdpi.com By holding the GUV steady, researchers can precisely observe the dynamics of fluorescently-labeled PGLa interacting with the GUV membrane or monitor the effects of unlabeled PGLa on encapsulated fluorescent reporters, as described in the dual-vesicle system above. mdpi.com This allows for detailed, real-time analysis of peptide binding, translocation, and pore formation on a single-vesicle level, providing insights that are averaged out in bulk experiments.
Electron Microscopy for Morphological Analysis (e.g., FESEM, TEM)
While direct electron microscopy studies specifically detailing the morphological analysis of the this compound are not extensively documented in the literature, these techniques are fundamentally applicable. For instance, correlative light-electron microscopy has been successfully used to reveal the high-resolution, three-dimensional morphology of other biological precursors, such as phagophore precursors, from their emergence as curved membrane cisterns to their mature forms. nih.govmdpi.com
Proteomic and Mass Spectrometry-Based PTM Analysis
Proteomic analysis, primarily driven by mass spectrometry (MS), is an indispensable tool for characterizing proteins and their post-translational modifications (PTMs). nih.gov PTMs are covalent modifications to proteins after their synthesis, which dramatically expand the functional diversity of the proteome and are crucial for regulating protein activity, localization, and stability. nih.govwikipedia.orgmdpi.com The analysis of a peptide precursor like PYLa/PGLa relies heavily on these techniques to confirm its sequence and identify the various processing steps it undergoes to become the mature, active PGLa peptide.
The general workflow for PTM analysis involves the enzymatic digestion of the protein or precursor into smaller peptides, which are then analyzed by tandem mass spectrometry (MS/MS). aston.ac.uk Often, an enrichment step is required to isolate the modified peptides, which may be present in low abundance. mdpi.comaston.ac.ukyoutube.com In MS/MS, peptides are fragmented, and the resulting fragment ions provide the necessary information to determine the peptide's amino acid sequence and, critically, to localize the exact site of modification. aston.ac.uk
For the this compound, key PTMs include:
Proteolytic Cleavage: The precursor protein is cleaved to release the smaller, active peptide fragments, PYLa and PGLa. Mass spectrometry can identify the exact cleavage sites by sequencing the N- and C-terminal peptides of the mature products. wikipedia.org
C-terminal Amidation: Like many antimicrobial peptides, PGLa is C-terminally amidated, a modification crucial for its biological activity and stability. This modification results in a characteristic mass shift that is readily detectable by MS.
Beyond these essential processing steps, MS-based proteomics can screen for a wide array of other potential PTMs, providing a comprehensive characterization of the precursor and its products.
| Modification | Description | Typical MS Approach | Information Gained |
|---|---|---|---|
| Phosphorylation | Addition of a phosphate (B84403) group to serine, threonine, or tyrosine residues. nih.gov | Enrichment (e.g., TiO2, IMAC), followed by LC-MS/MS. mdpi.comaston.ac.uk | Identification of signaling pathway activation, protein activity regulation. nih.gov |
| Ubiquitination | Covalent attachment of ubiquitin protein to lysine residues. mdpi.com | Enrichment of di-glycine remnant-containing peptides after trypsin digestion (K-ε-GG). youtube.com | Information on protein degradation, signal transduction, and DNA repair pathways. aston.ac.uk |
| Glycosylation | Attachment of carbohydrate molecules to proteins. wikipedia.org | Enrichment using lectin affinity chromatography; analysis often involves specialized fragmentation (ETD/EAD). mdpi.com | Insights into protein folding, stability, and cell-cell recognition. wikipedia.org |
| Acetylation | Addition of an acetyl group, typically to lysine residues or the N-terminus. mdpi.com | Immunoaffinity enrichment with anti-acetyllysine antibodies followed by LC-MS/MS. youtube.com | Reveals regulation of gene expression (histones) and enzyme activity. |
| Proteolytic Cleavage | Cleavage of peptide bonds to process a propeptide to its mature form. wikipedia.org | Direct analysis of peptide mixture (shotgun proteomics) to identify N- and C-termini. | Confirms protein maturation, activation, and processing pathways. |
| Amidation | Addition of an amide group to the C-terminus of a peptide. | Detection of a 1 Dalton mass decrease compared to the carboxylic acid form. | Confirms a common maturation step for peptide hormones and antimicrobial peptides, enhancing stability. |
Computational and Theoretical Modeling for Mechanism Elucidation
Computational and theoretical modeling, particularly molecular dynamics (MD) simulations, provides powerful atomic-level insights that complement experimental data, helping to elucidate the mechanisms of action of peptides like PGLa. nih.gov These simulations can model the behavior of peptides and their precursors in various environments, such as in aqueous solution or interacting with a lipid bilayer, revealing structural details and dynamic processes that are often inaccessible to direct experimental observation. nih.gov
Microsecond all-atom MD simulations have been instrumental in characterizing the structure and orientation of PGLa within a model cell membrane (DMPC bilayer). nih.gov These studies have revealed that PGLa can exist in two distinct states depending on its concentration:
S-state (Surface-bound): At low peptide-to-lipid ratios, PGLa exists as a monomer that lies horizontally on the membrane surface. Its amphiphilic helical structure orients with its hydrophobic residues buried in the membrane interior and its charged lysine side chains extending towards the polar lipid headgroups. nih.gov
T-state (Tilted): At higher concentrations, PGLa transitions to a T-state, which simulations identified as a symmetric, antiparallel dimer. nih.gov The formation of this dimer causes the peptide helices to adopt an oblique tilt angle relative to the membrane surface.
These simulations not only successfully predicted orientational angles that match experimental data from solid-state NMR but also provided previously unknown structural details, such as the precise immersion depth of the peptide and the specific residue contacts that stabilize the dimer interface. nih.gov Such computational approaches are invaluable for building a complete molecular picture of how the PYLa/PGLa system functions, from precursor processing to the membrane-disrupting action of the mature peptide.
| Parameter | S-State (Low Concentration) | T-State (High Concentration) | Significance Revealed by Simulation |
|---|---|---|---|
| Oligomeric Form | Monomer | Antiparallel Dimer | Demonstrates that peptide concentration drives a transition from monomeric to dimeric states on the membrane. |
| Tilt Angle (τ) | ~95° | ~127° | The change in tilt angle is a direct consequence of dimerization, explaining experimental observations. |
| Immersion Depth | Deeply buried below the lipid phosphate and glycerol (B35011) region. | Not explicitly stated, but the dimeric structure is stable within the bilayer. | Provides high-resolution detail on how the peptide positions itself for membrane interaction and disruption. |
| Key Interactions | Hydrophobic face interacts with lipid acyl chains; charged lysines interact with polar headgroups. | Close contacts between small residues (Glycine, Alanine) at the dimer interface. | Elucidates the specific molecular forces and contacts that stabilize the peptide's structure and orientation in the membrane. |
| Agreement with Experiment | Good agreement with solid-state NMR data. | Good agreement with solid-state NMR data. | Validates the computational model and its ability to accurately represent the physical system. |
Evolutionary and Comparative Research Perspectives
Conservation and Divergence of PYLa/PGLa Precursor Families Across Species
A defining characteristic of the precursors for PYLa/PGLa and related antimicrobial peptides is their striking structural dichotomy. The precursor molecules are organized into distinct domains: a highly conserved N-terminal region and a hypervariable C-terminal region. researchgate.netsci-hub.se
The N-terminal section consists of a signal peptide of approximately 22 residues, followed by an acidic propeptide region. sci-hub.se This entire preproregion, spanning about 50 residues, is remarkably conserved, not only within a single species but also across different species and even families of frogs. researchgate.netsci-hub.se This high degree of conservation extends to the 5'- and 3'-untranslated regions of their corresponding mRNAs. sci-hub.se The acidic intervening sequence typically concludes with a Lys-Arg motif, a classic signal for prohormone processing enzymes that release the mature peptide. sci-hub.se
In stark contrast, the C-terminal domain, which encodes the mature antimicrobial peptide, exhibits extreme variability. researchgate.netsci-hub.se This hypermutable region has given rise to a wide diversity of peptide families, each with distinct structural and functional properties. While members within one family share structural similarities, they bear little resemblance to members of other families, despite originating from precursors with nearly identical signal sequences. sci-hub.se
This pattern of conservation and divergence is a hallmark of the dermaseptin (B158304) superfamily, found in Hylidae frogs. sci-hub.se Precursors from various species within the Phyllomedusinae subfamily, for instance, all possess the conserved N-terminal sequence but produce a wide array of different mature peptides. researchgate.net These have been categorized into several families based on their structural characteristics. researchgate.netsci-hub.se The skin secretions of a single frog species, like Phyllomedusa sauvagii, can contain over 20 distinct AMPs from multiple families, showcasing the efficiency of this evolutionary strategy. imrpress.com
Table 1: Major Antimicrobial Peptide Families Derived from Conserved Precursors in Phyllomedusinae Frogs This table is interactive. You can sort and filter the data.
Phylogenetic Analysis of Related Antimicrobial Peptide Precursors
Phylogenetic studies based on the conserved preproregions of AMP precursors have provided compelling evidence for a common evolutionary origin. The remarkable similarity of these regions in precursors that yield vastly different mature peptides, found in geographically and taxonomically distant frog species, points to a single ancestral gene. imrpress.com
For example, the precursors of the aurein (B1252700) and caerin peptide families found in Australian Pelodryadinae frogs possess signal peptides and acidic propieces that are highly similar to those of the dermaseptin precursors from South American Hylidae frogs. researchgate.netnih.gov This is particularly noteworthy because the mature aurein and caerin peptides have no significant structural similarity to the dermaseptins. researchgate.net This suggests that the genes for these peptide families originated from a common ancestor before the divergence of South American and Australian hylids, an event estimated to have occurred in the Mesozoic era, approximately 150 million years ago. imrpress.com
Similarly, analysis of AMP precursors from ranid frogs reveals the same conserved signal peptide, indicating that this ancestral gene was present before the split of the Hylidae and Ranidae lineages. plos.org This deep evolutionary root underscores the success and persistence of this genetic architecture for generating peptide diversity.
Phylogenetic reconstructions, combined with analyses of mutation rates, support a model where an ancestral precursor gene, featuring a conserved signal sequence and a mutable domain, underwent significant diversification. imrpress.complos.org In the family Pipidae, for instance, which includes Xenopus laevis (the source of PGLa), AMPs like magainins and caerulein (B1668201) precursor fragments are also derived from precursors sharing this conserved structural organization. plos.org Comparative analysis within this family suggests a basal divergence, with an ancestral host-defense gene originating in the common ancestor of most Pipidae frogs. plos.org
Implications for Understanding Peptide Evolution and Functional Adaptation
The evolutionary trajectory of the this compound and its relatives provides a classic example of neofunctionalization and adaptive radiation at the molecular level. The evolutionary model is one of a conserved "guidance system" coupled with a hypermutable "warhead". sci-hub.seplos.org
The highly conserved N-terminal preproregion ensures the correct synthesis, trafficking, and secretion of the peptide. This region acts as a stable delivery platform, a function so fundamental that it has been maintained under strong negative selection for over 150 million years. imrpress.com
Conversely, the C-terminal region encoding the mature peptide is under intense positive or diversifying selection. plos.org This rapid evolution allows amphibian populations to quickly adapt their chemical defenses to constantly changing microbial threats in their environment. The hypermutability of this domain allows for the exploration of vast sequence space, leading to the emergence of novel peptides with different spectra of activity, charge, hydrophobicity, and structure. imrpress.com This process of mutation and selection on the mature peptide-coding region has resulted in the diverse families seen today, from the dermaseptins to the phylloseptins and plasticins. imrpress.comnih.gov
This evolutionary strategy is exceptionally efficient. From a single ancestral gene template, a multitude of defense molecules can be generated, each tailored to combat specific pathogens like bacteria, fungi, and protozoa. sci-hub.seimrpress.com The contrast between the conserved preproregion and the hyperdivergent mature peptide is one of the most extreme examples of this evolutionary mechanism observed for homologous gene products. imrpress.com It highlights a powerful adaptive system where a conserved secretory pathway is used to deploy a rapidly evolving arsenal (B13267) of effector molecules, providing a robust defense against a broad and dynamic range of pathogens.
Future Directions and Emerging Research Avenues
Elucidating Unresolved Aspects of Precursor Processing and Maturation Control
The journey from a translated prepropeptide to a biologically active peptide is a tightly regulated multi-step process. In the case of the PYLa/PGLa precursor, like other amphibian antimicrobial peptide precursors, this involves the initial synthesis in granular skin glands, followed by post-translational processing to yield the mature peptides which are then stored for release. mdpi.com The precursor typically has a tripartite structure: a signal peptide, an acidic pro-region, and the C-terminal domain that becomes the mature peptide. nih.gov
A critical and still not fully understood aspect is the precise enzymatic machinery and the control mechanisms governing the cleavage of the precursor. While it is known that prohormone convertases recognize and cleave at specific sites, often pairs of basic residues like Lys-Arg, the exact identity of all the proteases involved in PYLa/PGLa maturation and the sequence of cleavage events remain to be definitively established. nih.govfrontiersin.org Future research will likely focus on identifying and characterizing these specific endo- and exoproteases. Understanding their substrate specificity, subcellular localization, and the regulatory factors that modulate their activity will be paramount. This could involve advanced proteomic techniques to identify the processing enzymes in amphibian skin secretions and cellular models to study the maturation pathway in a controlled environment. researchgate.net
Deeper Exploration of Post-Translational Modification Landscapes
Post-translational modifications (PTMs) are crucial for the structure, function, and stability of many peptides and proteins. cam.ac.ukresearchgate.net For antimicrobial peptides, a common and well-studied PTM is C-terminal amidation, which is known to be important for the biological activity of many amphibian AMPs, including stabilizing the α-helical structure and promoting microbial targeting. mdpi.combiorxiv.org The PYLa precursor contains the glycine (B1666218) residue that serves as the signal for this amidation. nih.gov
However, the full spectrum of PTMs that the this compound may undergo is likely more complex. Future research is expected to delve deeper into this "PTM landscape." Beyond amidation, investigations may uncover other modifications such as phosphorylation, glycosylation, or sulfation on the precursor or the final peptides. nih.govnih.gov The presence and functional significance of these PTMs are largely unexplored. Identifying these modifications and understanding how they influence precursor folding, processing, stability, and the ultimate activity of PYLa and PGLa will provide a more complete picture of their biology. Advanced mass spectrometry techniques will be instrumental in mapping these modifications.
Advanced In Situ Structural Studies of Precursor-to-Product Transitions
The mature PYLa and PGLa peptides are known to adopt an α-helical conformation, which is critical for their antimicrobial activity. mdpi.commdpi.com However, the structural journey from a likely disordered state as part of the precursor to this final, functional conformation is a key area for future investigation. Most antimicrobial peptides are disordered in aqueous solutions and transition to a helical structure upon interacting with a membrane. nih.gov
Advanced structural biology techniques are poised to provide unprecedented insights into these conformational changes. Solid-state NMR spectroscopy has already been used to study the alignment of PGLa in membranes, revealing transitions between different states depending on peptide concentration and lipid composition. researchgate.netresearchgate.netplos.org Future studies could employ techniques like cryo-electron microscopy (cryo-EM) and in-cell NMR to visualize the precursor and its processing intermediates within a more native environment. Molecular dynamics simulations can also offer a computational lens to model the folding and insertion process, providing a dynamic view of the precursor-to-product transition. researchgate.net These studies will be crucial for understanding how the precursor structure guides the folding of the mature peptides and their insertion into microbial membranes.
Integration of Multi-omics Data for Comprehensive Biological Context
To fully grasp the biological significance of the this compound, it is essential to move beyond studying it in isolation. The integration of multi-omics data—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful approach to place the precursor within a broader biological context. nih.govpythiabio.commdpi.com
Development of Novel Peptide Engineering and Design Strategies Based on Precursor Insights
A deeper understanding of the this compound opens up exciting possibilities for peptide engineering and design. mdpi.comnih.gov Knowledge of the precursor's structure, processing, and PTMs can inform the development of novel antimicrobial agents with improved properties.
One promising avenue is to use the precursor as a scaffold for designing new peptides. The acidic pro-region of the precursor, for example, is thought to play a role in preventing the premature activity of the antimicrobial peptides within the host's cells. nih.gov This concept could be harnessed to design "pro-drugs" where an antimicrobial peptide is linked to a similar acidic sequence, rendering it inactive until it reaches the target site and is cleaved by specific enzymes. Furthermore, insights into the structure-activity relationships of the precursor and its mature peptides can guide the design of synthetic analogs with enhanced potency, stability, or target specificity. frontiersin.orgdoaj.org By understanding the evolutionary design principles embodied in the this compound, scientists can develop more effective and safer antimicrobial therapeutics. nih.gov
Q & A
Q. What ethical considerations apply to in vivo studies involving this compound overexpression?
- Answer : Follow NIH guidelines for animal welfare (e.g., minimizing sample size, using anesthesia during procedures). Obtain institutional review board (IRB) approval for genetic modification protocols. Include justification for animal use in publications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
